1,5-Dimethyl-4,8-dinitronaphthalene
Description
Properties
CAS No. |
54558-94-0 |
|---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1,5-dimethyl-4,8-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-3-5-10(14(17)18)12-8(2)4-6-9(11(7)12)13(15)16/h3-6H,1-2H3 |
InChI Key |
BDPIKMJSWPOJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4,8-dinitronaphthalene can be synthesized through the nitration of 1,5-dimethylnaphthalene. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of 1,5-dimethyl-4,8-dinitronaphthalene follows a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity of the final product. The separation and purification of the compound are typically done using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4,8-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
1,5-Dimethyl-4,8-dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4,8-dinitronaphthalene depends on the specific application and the chemical reactions it undergoes. In general, the nitro groups play a crucial role in the compound’s reactivity, influencing its electrophilic and nucleophilic properties. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Regioselective nitration remains a hurdle, as seen in DNND synthesis, where competing pathways produce tetra-nitro byproducts without proper condition optimization .
- Environmental Relevance : 1,5-dimethylnaphthalene’s use as an analytical standard underscores the importance of methyl-substituted naphthalenes in environmental monitoring .
Q & A
Q. What are the recommended methodologies for synthesizing 1,5-Dimethyl-4,8-dinitronaphthalene?
Answer: Synthesis typically involves sequential nitration and alkylation of naphthalene derivatives. For example:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups at positions 4 and 8. Monitor reaction progress via TLC or HPLC.
- Methylation : Employ Friedel-Crafts alkylation with methyl halides (e.g., CH₃Cl) and Lewis acid catalysts (e.g., AlCl₃) to introduce methyl groups at positions 1 and 5. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation : Confirm regioselectivity using and NMR, referencing spectral patterns of analogous dimethylnaphthalenes .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
Q. What are the key stability considerations for handling and storing 1,5-Dimethyl-4,8-dinitronaphthalene?
Answer:
- Thermal Stability : Conduct DSC/TGA to determine decomposition thresholds (>200°C typical for nitronaphthalenes) .
- Light Sensitivity : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation .
- Reactivity : Avoid strong oxidizers (e.g., peroxides) and reducing agents to prevent unintended redox reactions .
Advanced Research Questions
Q. How can contradictory spectroscopic data for nitroaromatic derivatives be resolved?
Answer:
- Multi-Technique Cross-Validation : Combine -NMR to confirm nitro group positions with X-ray crystallography for absolute configuration .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate IR and NMR spectra, comparing predicted vs. observed peaks .
- Isomer-Specific Analysis : Employ GC×GC-MS to separate and identify positional isomers (e.g., 1,4- vs. 1,5-dimethylnaphthalenes) .
Q. What experimental designs are optimal for studying the environmental toxicity of this compound?
Answer:
- Ecotoxicology Assays :
- Aquatic Toxicity : Use OECD Test Guideline 202 (Daphnia magna 48h EC₅₀) with LC-MS quantification .
- Soil Mobility : Measure adsorption coefficients (Kₐd) via batch equilibrium tests with HPLC-UV detection .
- Metabolite Tracking : Apply -radiolabeling to trace biodegradation pathways in microbial cultures .
Q. How can researchers address discrepancies in reaction yields during nitration?
Answer:
Q. What advanced techniques are available for studying its electronic properties?
Answer:
- Electrochemical Analysis : Perform cyclic voltammetry in acetonitrile (0.1M TBAPF₆) to determine reduction potentials of nitro groups .
- Spectroelectrochemistry : Couple UV-Vis with electrochemical cells to monitor intermediate radical anions during redox events .
- Theoretical Studies : Calculate HOMO-LUMO gaps using molecular orbital software (e.g., ORCA) to predict reactivity .
Methodological Best Practices
- Synthetic Reproducibility : Document catalyst purity (e.g., AlCl₃ must be anhydrous) and moisture exclusion protocols .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for nitroaromatics .
- Safety Protocols : Follow SDS guidelines for nitration reactions, including fume hood use and emergency spill kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
